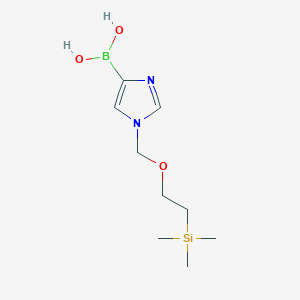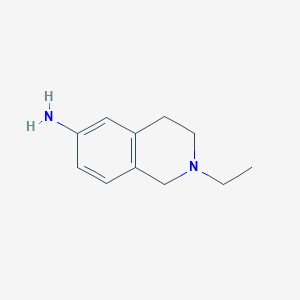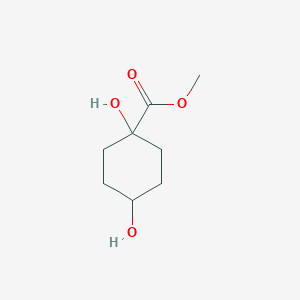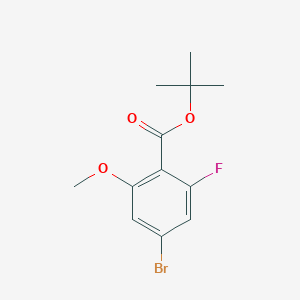![molecular formula C14H15NO B13982736 4-[(Benzylamino)methyl]phenol CAS No. 52447-51-5](/img/structure/B13982736.png)
4-[(Benzylamino)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Benzylamino)methyl]phenol is an organic compound with the molecular formula C14H15NO. It is a derivative of phenol, where the hydroxyl group is substituted with a benzylamino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Benzylamino)methyl]phenol typically involves the reaction of benzylamine with 4-hydroxybenzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the benzylamine attacks the benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to ensure higher yields and purity. This may involve the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 4-[(Benzylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-[(Benzylamino)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of various derivatives.
Biology: Investigated for its potential as an antimicrobial and antidiabetic agent.
Medicine: Studied for its potential anticancer properties and its ability to interact with DNA.
Industry: Utilized in the production of polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-[(Benzylamino)methyl]phenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their function.
Pathways Involved: It may influence oxidative stress pathways, leading to the formation of reactive oxygen species (ROS) and subsequent cellular effects.
Vergleich Mit ähnlichen Verbindungen
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
Benzylamine: A primary amine with a benzyl group attached to the nitrogen atom.
4-Methylphenol (p-Cresol): A methyl-substituted phenol with similar chemical properties
Uniqueness: 4-[(Benzylamino)methyl]phenol is unique due to the presence of both a benzylamino group and a phenolic hydroxyl group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
52447-51-5 |
|---|---|
Molekularformel |
C14H15NO |
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
4-[(benzylamino)methyl]phenol |
InChI |
InChI=1S/C14H15NO/c16-14-8-6-13(7-9-14)11-15-10-12-4-2-1-3-5-12/h1-9,15-16H,10-11H2 |
InChI-Schlüssel |
ZLIFATMWYPDEBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNCC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



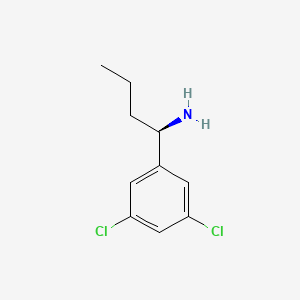

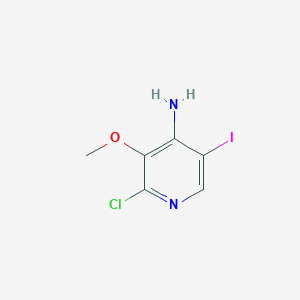
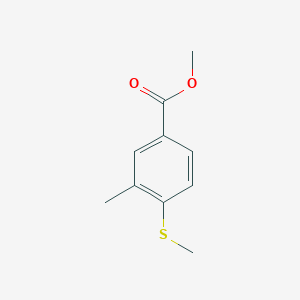

![2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol](/img/structure/B13982683.png)

